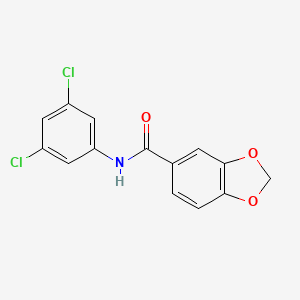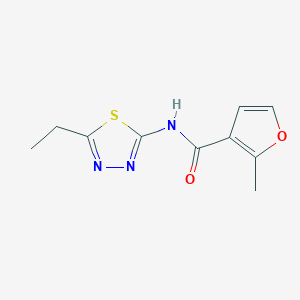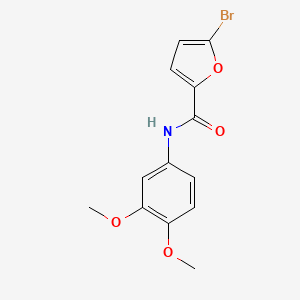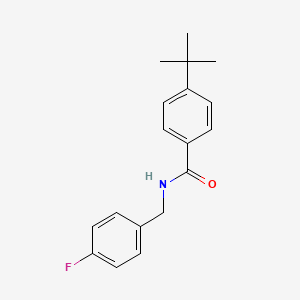![molecular formula C17H17FN2O3 B5718541 methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate, also known as MFA-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications.
Mechanism of Action
Methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate exerts its effects by inhibiting the activity of specific enzymes and signaling pathways involved in cellular processes such as cell growth, proliferation, and inflammation. Specifically, this compound has been shown to inhibit the activity of protein kinase A (PKA), which plays a critical role in regulating cellular processes such as gene expression, metabolism, and cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and low toxicity in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate for lab experiments is its high selectivity for specific signaling pathways and enzymes, which allows for more precise targeting of cellular processes. Additionally, this compound has a favorable pharmacokinetic profile, which makes it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for research on methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials. Additionally, there is potential for the development of novel this compound analogs with improved selectivity and potency for specific cellular targets. Overall, this compound represents a promising candidate for the development of new therapeutic agents for various diseases.
Synthesis Methods
Methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction of 4-fluoroacetophenone with ethylamine, followed by the reaction of the resulting product with phosgene, and finally, the reaction of the resulting product with methyl benzoate. This synthesis method has been successfully used by several research groups to obtain this compound with high purity and yield.
Scientific Research Applications
Methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor progression. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)ethylcarbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-23-16(21)14-4-2-3-5-15(14)20-17(22)19-11-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKFMGSJSLDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)

![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)

![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)


![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)


![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)